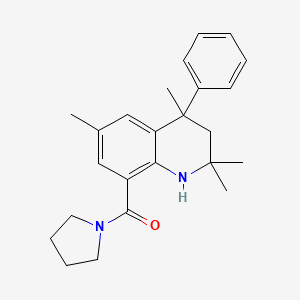![molecular formula C35H26N4O6S B11032431 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide](/img/structure/B11032431.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide is a complex organic compound characterized by the presence of multiple isoindoline-1,3-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide typically involves multiple steps. The initial step often includes the formation of the isoindoline-1,3-dione core through the reaction of phthalic anhydride with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline-1,3-dione moiety, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione groups are known to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The phenylpropanoyl and carbamothioyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methylpropionate
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 4-chlorobenzoate
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple isoindoline-1,3-dione groups enhances its potential for forming strong interactions with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C35H26N4O6S |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C35H26N4O6S/c40-29(27(19-21-11-3-1-4-12-21)38-31(42)23-15-7-8-16-24(23)32(38)43)36-35(46)37-30(41)28(20-22-13-5-2-6-14-22)39-33(44)25-17-9-10-18-26(25)34(39)45/h1-18,27-28H,19-20H2,(H2,36,37,40,41,46) |
InChI Key |
ZPOKQOVCKRXASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=S)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide](/img/structure/B11032351.png)


![N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B11032363.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11032368.png)
![6-(2-Ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11032374.png)

![2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11032395.png)
![7-(ethylsulfanyl)-3-[1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B11032398.png)
![N-(3-chloro-4-methylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B11032406.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032407.png)
![2-Chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-N-methylacetamide](/img/structure/B11032411.png)
![6-Methanesulfonyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11032413.png)
![1-Phenyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11032414.png)
